molecular formula C22H23N5O3S B234166 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide

Katalognummer B234166
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: ITSDESXRHFTLMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide selectively inhibits the activity of PTK, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting PTK activity, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells. This leads to cell death and a reduction in disease severity.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on PTK activity in vitro and in vivo. It has also been shown to induce cell death in cancer cells and autoimmune cells. In preclinical studies, this compound has demonstrated efficacy in reducing tumor growth and improving survival rates in animal models of cancer. In autoimmune disease models, this compound has been shown to reduce disease severity and improve symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is its selectivity for PTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, which allows for effective dosing and distribution in vivo. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide. One area of focus is the development of combination therapies with other drugs to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
This compound is a promising small molecule inhibitor that targets PTK and has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its selectivity for PTK and good pharmacokinetic properties make it a potential candidate for further development. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other diseases.

Synthesemethoden

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The first step involves the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then coupled with 2-methoxy-4-nitrobenzoyl chloride to form 5-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxybenzoic acid. This intermediate is then coupled with 3-isopropoxyaniline to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound works by inhibiting the activity of PTK, which is involved in cell signaling pathways that regulate cell growth and survival.

Eigenschaften

Molekularformel

C22H23N5O3S

Molekulargewicht

437.5 g/mol

IUPAC-Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)17(12-15)23-20(28)14-7-6-8-16(11-14)30-13(2)3/h6-13H,5H2,1-4H3,(H,23,28)

InChI-Schlüssel

ITSDESXRHFTLMK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.